molecular formula C13H17NO5 B8324549 Ethyl 2-(2,4-dimethoxybenzylamino)-2-oxoacetate

Ethyl 2-(2,4-dimethoxybenzylamino)-2-oxoacetate

Cat. No. B8324549
M. Wt: 267.28 g/mol
InChI Key: LAINZIKBFVTMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09072313B2

Procedure details

A clean and dry jacketed reactor was equipped with a condenser, a Claisen adapter, a temperature probe, and an addition funnel or head column. The reactor was flushed with nitrogen gas for at least 15 minutes. The reactor was then charged with 1,396 g (1 equiv., 8.3 mol) of 2,4-dimethoxybenzylamine, 1,693 g (2 equiv., 16.7 mol) of triethylamine, and 25,086 mL of THF. The mixture was cooled to from 0 to 5° C. Ethyl chlorooxoacetate (1140 g, 1 equiv., 8.3 mol) was added to an addition funnel or head column and charged to the batch at such a rate that the internal temperature did not exceed 10° C. Solids formed approximately ⅓ into the addition. After the addition was complete, the cooling was turned off and the slurry was allowed to stir for 30 minutes at from 5° C. to 15° C. When complete, the reaction was warmed to from 20° C. to 25° C. The organic phase was washed twice with 22,580 mL of 1 N HCl. The organic phase was then washed with 12,600 mL saturated sodium bicarbonate. Next, the organic phase was washed with 12,463 mL of brine and dried over magnesium sulfate. The mixture was filtered through a thin pad of celite and concentrated at from 40° C. to 45° C. to a yellow oil. A total of 2,052 g (7.7 mol, 92%) of the crude N-(2,4-dimethoxy-benzyl)-oxalamic acid ethyl ester was isolated.
Quantity
8.3 mol
Type
reactant
Reaction Step One
Quantity
16.7 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].C(N(CC)CC)C.Cl[C:21](=[O:27])[C:22]([O:24][CH2:25][CH3:26])=[O:23]>C1COCC1>[CH2:25]([O:24][C:22](=[O:23])[C:21]([NH:6][CH2:5][C:4]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])=[O:27])[CH3:26]

Inputs

Step One
Name
Quantity
8.3 mol
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
16.7 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1140 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes at from 5° C. to 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clean and dry jacketed reactor
CUSTOM
Type
CUSTOM
Details
was equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The reactor was flushed with nitrogen gas for at least 15 minutes
ADDITION
Type
ADDITION
Details
head column and charged to the batch at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
Solids formed approximately ⅓ into the addition
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
When complete, the reaction was warmed to from 20° C. to 25° C
WASH
Type
WASH
Details
The organic phase was washed twice with 22,580 mL of 1 N HCl
WASH
Type
WASH
Details
The organic phase was then washed with 12,600 mL saturated sodium bicarbonate
WASH
Type
WASH
Details
Next, the organic phase was washed with 12,463 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a thin pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at from 40° C. to 45° C. to a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(=O)NCC1=C(C=C(C=C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.7 mol
AMOUNT: MASS
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.